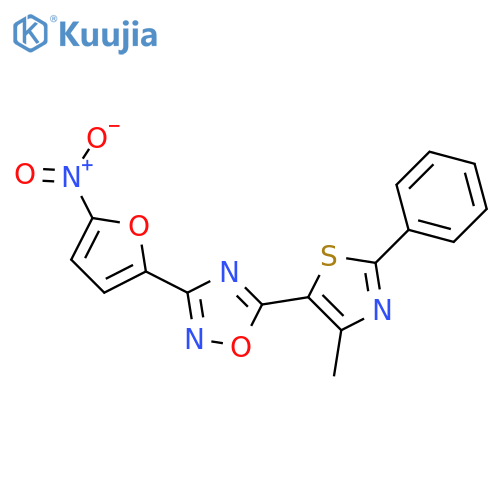Cas no 263161-16-6 (5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole)

263161-16-6 structure
商品名:5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole
CAS番号:263161-16-6
MF:C16H10N4O4S
メガワット:354.340001583099
MDL:MFCD00107323
CID:4643377
5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
- 5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole
-
- MDL: MFCD00107323
- インチ: 1S/C16H10N4O4S/c1-9-13(25-16(17-9)10-5-3-2-4-6-10)15-18-14(19-24-15)11-7-8-12(23-11)20(21)22/h2-8H,1H3
- InChIKey: XJRMRPRKJMVWEI-UHFFFAOYSA-N
- ほほえんだ: O1C(C2SC(C3=CC=CC=C3)=NC=2C)=NC(C2=CC=C([N+]([O-])=O)O2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 4
5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 020186-500mg |
5-(4-Methyl-2-phenyl-thiazol-5-yl)-3-(5-nitro-furan-2-yl)-[1,2,4]oxadiazole |
263161-16-6 | 500mg |
$756.00 | 2023-09-17 |
5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
263161-16-6 (5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitro-2-furyl)-1,2,4-oxadiazole) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
